molecular formula C12H10ClNO2 B2640221 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide CAS No. 6913-45-7

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide

Cat. No. B2640221
CAS RN: 6913-45-7
M. Wt: 235.67
InChI Key: WQYXEJHVUOSIKM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 . This compound is used extensively in scientific research due to its wide-ranging applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide has been synthesized and characterized by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction, NMR, IR, and UV–Vis spectral techniques . The InChI code for 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is 1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) .

Scientific Research Applications

Synthesis Process

The compound 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide has been synthesized through a direct three-component reaction. This reaction involves the condensation of aldehydes, 2-naphthol, and acetamide or piperidine, using Fe3O4 magnetic nanoparticles as a catalyst. The process has been demonstrated to be highly efficient under ultrasound irradiation. Optimal results for the synthesis were found under solvent-free conditions and for the preparation of N -((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide in acetic acid under ultrasound irradiation at 80°C. Notable benefits of this methodology include clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).

Applications in Synthesis of Derivatives

The compound serves as a precursor in the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This process involves a one-pot three-component synthesis using 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol as a solvent. The method is advantageous due to its good yields, eco-friendliness, straightforward protocol, short reaction times, and mild reaction conditions (Raju et al., 2022).

Antimicrobial Studies

A study has characterized the compound synthesized from 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. The resultant product was further used in the synthesis of other compounds, which were then screened for antimicrobial activity. These compounds demonstrated excellent antimicrobial properties, attributed to the presence of chlorine on the main nucleus (Sherekar - et al., 2022).

Free Radical Scavenging Activity

The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide, has been reported to exhibit significant free radical scavenging activity. This was demonstrated through various in vitro assays and supported by quantum chemistry calculations. BHMA was found to be a potent free radical scavenger, comparable in activity to well-known antioxidants BHT and BHA. The study provides insights into the main antioxidant mechanisms for all possible sites of BHMA, indicating that the OH bond is more active for trapping free radicals than the NH/CH bonds (Boudebbous et al., 2021).

properties

IUPAC Name

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-11(16)14-12-9-4-2-1-3-8(9)5-6-10(12)15/h1-6,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXEJHVUOSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide

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